molecular formula C9H16N2Si B14295248 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- CAS No. 114895-34-0

2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-

Cat. No.: B14295248
CAS No.: 114895-34-0
M. Wt: 180.32 g/mol
InChI Key: ORPCEHRJQYAOKS-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C9H16N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine, 6-methyl- with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Pyridinamine, 6-methyl-+Trimethylsilyl chloride2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-+HCl\text{2-Pyridinamine, 6-methyl-} + \text{Trimethylsilyl chloride} \rightarrow \text{2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-} + \text{HCl} 2-Pyridinamine, 6-methyl-+Trimethylsilyl chloride→2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinamine derivatives.

Scientific Research Applications

2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 6-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties.

    2-Pyridinamine, N-methyl-: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.

Uniqueness

2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

114895-34-0

Molecular Formula

C9H16N2Si

Molecular Weight

180.32 g/mol

IUPAC Name

6-methyl-N-trimethylsilylpyridin-2-amine

InChI

InChI=1S/C9H16N2Si/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11)

InChI Key

ORPCEHRJQYAOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N[Si](C)(C)C

Origin of Product

United States

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